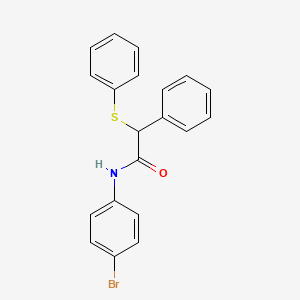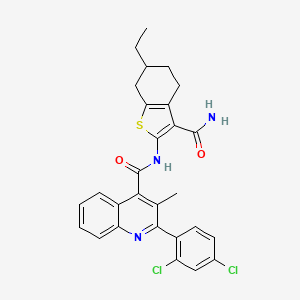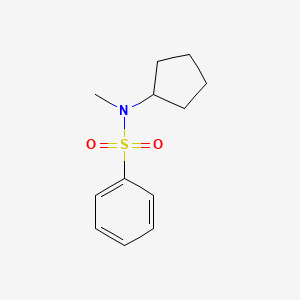![molecular formula C19H22O4 B5104449 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5104449.png)
4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a methoxy group and a dimethylphenoxypropoxy group attached to the benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylphenol, 3-chloropropanol, and 3-methoxybenzaldehyde.
Etherification Reaction: 2,3-dimethylphenol is reacted with 3-chloropropanol in the presence of a base (e.g., potassium carbonate) to form 3-(2,3-dimethylphenoxy)propanol.
Aldehyde Formation: The resulting 3-(2,3-dimethylphenoxy)propanol is then subjected to a reaction with 3-methoxybenzaldehyde under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The methoxy and dimethylphenoxy groups can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products:
Oxidation: 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
科学研究应用
4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
相似化合物的比较
- 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
- 4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
- 4-[3-(2,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
Comparison: 4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific positioning of the dimethyl groups on the phenoxy ring
属性
IUPAC Name |
4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-14-6-4-7-17(15(14)2)22-10-5-11-23-18-9-8-16(13-20)12-19(18)21-3/h4,6-9,12-13H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKNRVUINAIRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5104390.png)
![3-BENZYL-2-HYDRAZINYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B5104411.png)
![2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B5104420.png)

![2-(2,4-difluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B5104427.png)

![6-(6-Chloro-1,3-benzodioxol-5-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5104433.png)
![7-benzoyl-11-(4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5104435.png)
![N-{2-[4-({[2-(2-propylphenoxy)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5104440.png)
![ethyl 2-{[(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5104446.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5104455.png)

![2-[4-(2-Oxopropoxy)phenyl]isoindole-1,3-dione](/img/structure/B5104473.png)
